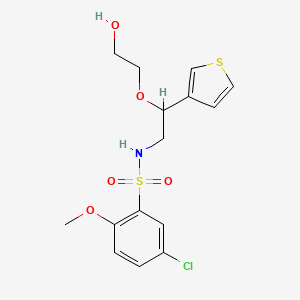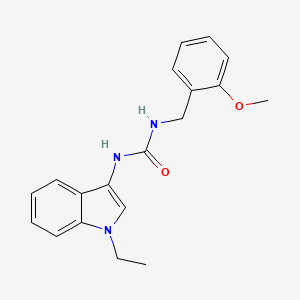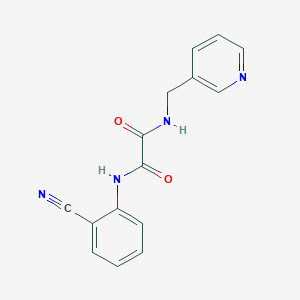![molecular formula C17H19BrClN3O2S B2620826 2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216783-61-7](/img/structure/B2620826.png)
2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a bicyclic structure containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) and a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom). The molecule also contains an amide group (CONH2), an ethyl group (C2H5), and a bromobenzamido group (C7H6BrNO), which are attached to the tetrahydrothieno[2,3-c]pyridine core .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are typically synthesized through a series of reactions including protection, lithiation, and carbamoylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromobenzamido group could potentially influence the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom in the bromobenzamido group is a good leaving group, which could make this compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Antidopaminergic Effects and Dopamine Receptor Models :
- Compounds related to 2-(4-Bromobenzamido)-6-ethyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been studied for their antidopaminergic effects, which are relevant in the context of dopamine receptor models. The solid-state conformations of these compounds, including their benzamide components, have been analyzed to understand their interaction with dopamine receptors (Högberg et al., 1986).
Synthesis and Evaluation of Derivatives for Dopamine D-2 Receptor Inhibition :
- Conformationally restricted derivatives of benzamides, which share structural similarities with 2-(4-Bromobenzamido)-6-ethyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, have been synthesized and evaluated for their ability to inhibit dopamine D-2 receptor binding (Norman et al., 1993).
Synthesis of Novel Fused Heterocyclic Systems :
- Research has been conducted on the synthesis of novel fused systems involving pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which are structurally related to the compound . These studies contribute to the understanding of the synthesis processes and potential applications of such compounds (Bakhite et al., 2005).
Development of Antimycobacterial Agents :
- Derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, similar to the compound , have been synthesized and evaluated for their potential as antimycobacterial agents. These studies are significant for developing new treatments for diseases caused by Mycobacterium tuberculosis (Nallangi et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with a variety of enzymes and proteins, inhibiting their activity . It’s possible that “2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” may have similar targets.
Mode of Action
The presence of a carboxamide moiety in similar compounds causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The “this compound” might interact with its targets in a similar manner.
Result of Action
Similar compounds have been found to inhibit the activity of various enzymes and proteins, which can lead to a wide range of effects .
Propriétés
IUPAC Name |
2-[(4-bromobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S.ClH/c1-2-21-8-7-12-13(9-21)24-17(14(12)15(19)22)20-16(23)10-3-5-11(18)6-4-10;/h3-6H,2,7-9H2,1H3,(H2,19,22)(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVJYSAIWTGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2620746.png)



![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)

![6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2620754.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2620755.png)

![2-(2,4-dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2620759.png)
![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2620760.png)
![3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2620763.png)
